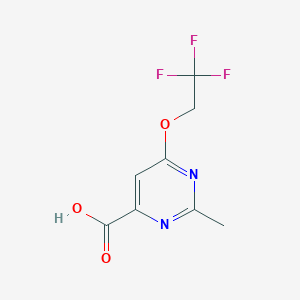
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, which is further connected to a dodecanamide chain. The compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenylthiazole intermediate.
Attachment of the Dodecanamide Chain: The final step involves the acylation of the thiazole derivative with dodecanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes. The compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)dodecanamide: Similar structure but with a bromophenyl group instead of a nitrophenyl group.
N-(4-(4-Chlorophenyl)thiazol-2-yl)dodecanamide: Contains a chlorophenyl group instead of a nitrophenyl group.
N-(4-(4-Methylphenyl)thiazol-2-yl)dodecanamide: Features a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C21H29N3O3S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]dodecanamide |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-4-5-6-7-8-9-10-11-20(25)23-21-22-19(16-28-21)17-12-14-18(15-13-17)24(26)27/h12-16H,2-11H2,1H3,(H,22,23,25) |
Clave InChI |
SOPVDKZKKKHCAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


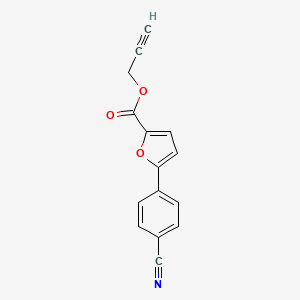
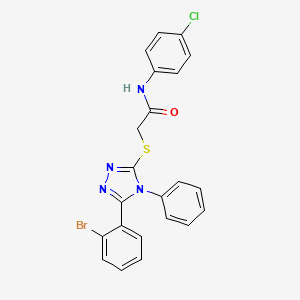



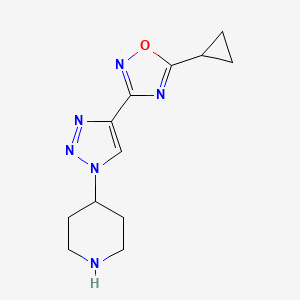
![2-(7-(Chloromethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B11778888.png)
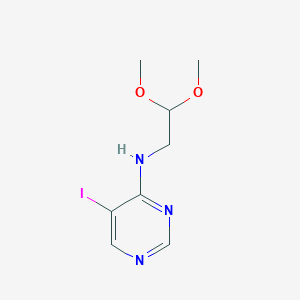
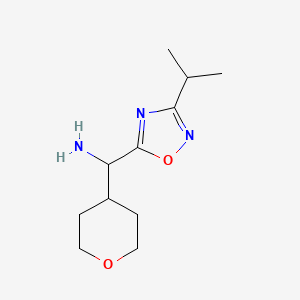
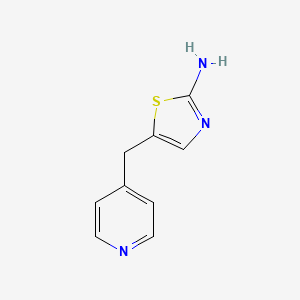
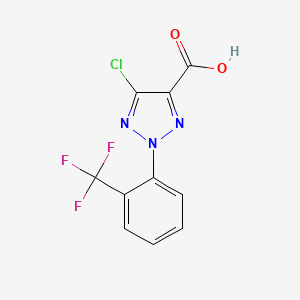
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B11778932.png)
